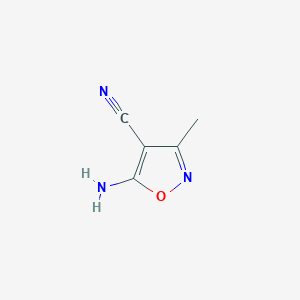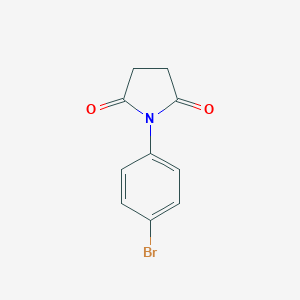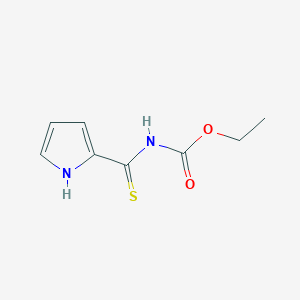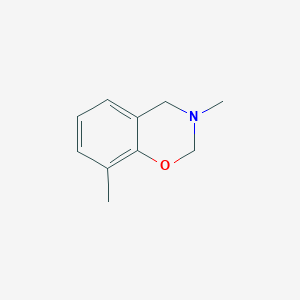
2,6-Dibromobenzene-1,4-diamine
Descripción general
Descripción
2,6-Dibromobenzene-1,4-diamine is a chemical compound with the CAS Number: 29213-03-4 . It has a molecular weight of 265.94 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, a synthetic approach towards PTQ10, a conjugated polymer, involves the use of 3,6-dibromobenzene-1,2,-diamine . The cost of each different starting material varies .Molecular Structure Analysis
The molecular structure of 2,6-Dibromobenzene-1,4-diamine is characterized by its molecular weight of 265.94 .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For instance, the reaction of 3,6-dibromobenzene-1,2,-diamine with glyoxylic acid leads to the formation of quinoxaline .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dibromobenzene-1,4-diamine include a molecular weight of 265.94 . It is recommended to be stored at a temperature of 28 C .Aplicaciones Científicas De Investigación
Optoelectronics
This compound is used in the synthesis of organic dyes that find various applications in optoelectronics . It contributes to the creation of materials with a low band gap, which is crucial for the performance of optoelectronic devices.
Medicinal Chemistry
In medicinal chemistry, “2,6-Dibromobenzene-1,4-diamine” is used in the synthesis of tricyclic 2λ4δ2-benzo-[1,2-c:4,5-c’]bis[1,2,5]chalcogenadiazoles and 2λ4δ2-benzo[1,2-d:4,5-d’]bis[1,2,3]thiadiazoles . These structures are strong electron-accepting units and have potential applications in medicinal chemistry.
Components of Optical Devices
The compound is used in the creation of components for optical devices . Its unique properties contribute to the performance of these devices, enhancing their efficiency and reliability.
Safety And Hazards
Direcciones Futuras
The use of similar compounds in the synthesis of conjugated polymers for organic solar cells has been reported . These polymers have potential for low cost, easy processing, light weight, and flexibility . The synthetic complexity of these materials has increased over time, making the scalability of the highest efficiency materials difficult . Therefore, designing conjugated polymers which can exhibit both high efficiency and straightforward synthesis is a future direction .
Propiedades
IUPAC Name |
2,6-dibromobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N2/c7-4-1-3(9)2-5(8)6(4)10/h1-2H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXNGYGWQMXMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)N)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349565 | |
| Record name | 2,6-dibromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromobenzene-1,4-diamine | |
CAS RN |
29213-03-4 | |
| Record name | 2,6-Dibromo-1,4-benzenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29213-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-dibromobenzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dibromo-1,4-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)


![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)







